6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-18(22)16-10-17(23-2)14-9-12(19)5-8-15(14)21-16/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGWHCRKALQKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 5-chloroisatin (1.0 equiv) and 4-methoxyacetophenone (1.2 equiv) are refluxed in aqueous NaOH (10% w/v) at 100–110°C for 6–8 hours. The intermediate quinoline-4-carboxylic acid is isolated via acidification with HCl, yielding a pale-yellow solid (65–72% yield). The methoxy group at position 4 is introduced via the ketone precursor, ensuring regioselectivity.
Key Data:
-
Temperature: 100–110°C
-
Yield: 68% (average)
-
Characterization: NMR (DMSO-): δ 8.82 (d, Hz, 1H, H-5), 3.92 (s, 3H, OCH).
Regioselective Chlorination at Position 6
Chlorination of the quinoline core is critical for introducing the 6-chloro substituent. Patent CN116874420A describes thionyl chloride (SOCl) as an effective chlorinating agent for hydroxyquinoline intermediates.
Chlorination Protocol
The 4-hydroxy-7-methoxyquinoline-6-carboxamide intermediate (1.0 equiv) is suspended in tetrahydrofuran (THF, 4–10 vol) and treated with SOCl (3.0 equiv) in the presence of diisopropylethylamine (DIPEA, 1.2 equiv) at 60–65°C for 6–8 hours. The reaction proceeds via nucleophilic aromatic substitution, replacing the hydroxyl group with chlorine.
Optimized Conditions:
-
Solvent: THF
-
Reagent: SOCl (3.0 equiv)
-
Catalyst: DIPEA
Carboxamide Formation at Position 2
The synthesis of the N-(4-methylphenyl)carboxamide moiety involves coupling the quinoline-2-carboxylic acid with 4-methylaniline. Source outlines a two-step procedure: (1) conversion of the carboxylic acid to an acyl chloride and (2) amidation.
Acyl Chloride Synthesis
Quinoline-2-carboxylic acid (1.0 equiv) is refluxed with SOCl (2.5 equiv) in toluene at 110°C for 4 hours. Excess SOCl is removed under reduced pressure to yield the acyl chloride as a viscous oil (95% purity).
Amidation with 4-Methylaniline
The acyl chloride (1.0 equiv) is added dropwise to a stirred solution of 4-methylaniline (1.5 equiv) and KCO (2.0 equiv) in acetone at 0–5°C. The mixture is warmed to room temperature and stirred for 12 hours, affording the carboxamide after recrystallization from ethanol (78% yield).
Spectroscopic Validation:
Alternative Route: Gould-Jacobs Cyclization
The Gould-Jacobs reaction enables quinoline ring formation from aniline derivatives and β-keto esters, allowing in situ incorporation of substituents.
Enamine Formation and Cyclization
4-Methoxyaniline (1.0 equiv) reacts with ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.2 equiv) in acetic acid at 120°C for 8 hours. Cyclization yields 6-chloro-4-methoxyquinoline-2-carboxylic acid ethyl ester, which is hydrolyzed to the carboxylic acid using NaOH (2M, 80°C, 4 hours).
Comparative Analysis of Methodologies
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis prioritizes cost-effectiveness and safety. THF and DMF, while effective, pose flammability concerns; switching to 2-methyltetrahydrofuran (2-MeTHF) improves safety without compromising yield. Catalytic amounts of phosphoric acid (5 mol%) in the Pfitzinger reaction reduce NaOH consumption by 30% .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinoline-2-carboxylic acid derivatives, while reduction of a nitro group can produce corresponding amines .
Scientific Research Applications
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For instance, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of quinoline carboxamides are highly dependent on substituent positions and functional groups. Key structural analogs include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
The methoxy group in the target compound improves aqueous solubility compared to methyl or chloro substituents .
Biological Activity
6-Chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide is a synthetic compound belonging to the quinoline-2-carboxamide family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A quinoline core , which is known for diverse biological activities.
- A chloro group at position 6, enhancing its reactivity.
- A methoxy group at position 4, which may influence its pharmacological properties.
- An N-(4-methylphenyl) substituent , which could affect its binding affinity to biological targets.
The molecular formula is CHClNO, with a molecular weight of approximately 315.77 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer pathways, particularly those related to the PI3K/AKT signaling pathway. The following mechanisms have been proposed based on research findings:
- Enzyme Inhibition : The compound may inhibit PI3Kα, a key player in cancer cell proliferation and survival.
- Induction of Apoptosis : It has been shown to promote apoptosis in cancer cells by activating caspases and damaging cellular DNA.
- Antiproliferative Effects : Studies indicate significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116).
Antiproliferative Activity
In a study examining various quinoline derivatives, this compound demonstrated notable antiproliferative effects. The IC values against Caco-2 and HCT-116 cell lines were reported as follows:
| Compound | Caco-2 IC (µM) | HCT-116 IC (µM) |
|---|---|---|
| This compound | 37.4 | 8.9 |
| LY294002 (control) | 0.5 | 0.5 |
These results indicate that the compound exhibits a dose-dependent response in inhibiting cell growth, with lower IC values suggesting higher potency against HCT-116 cells.
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications to the quinoline structure significantly influence biological activity. The presence of electron-withdrawing groups like chloro at position 6 enhances the compound's ability to interact with target enzymes.
Case Studies
- Colorectal Cancer Study : A study investigated the effects of various quinoline derivatives on colorectal cancer cell lines. It was found that compounds similar to this compound effectively inhibited tumor growth and induced apoptosis through caspase activation.
- Molecular Docking Studies : Molecular docking simulations indicated that the compound occupies critical binding sites on PI3Kα, suggesting a strong interaction that could lead to effective inhibition of this target.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling 6-chloro-4-methoxyquinoline-2-carboxylic acid with 4-methylaniline via amidation. Reaction conditions (e.g., temperature, solvent, and catalysts like HBTU or TEA) are optimized to enhance yield and purity. For example, highlights the use of HBTU and TEA in carboxamide formation, emphasizing stepwise addition and room-temperature stirring for 12 hours . Purification often employs column chromatography or recrystallization.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Characterization involves FT-IR (to confirm amide C=O and N-H stretches), NMR (¹H/¹³C for substituent positions and stereochemistry), and HRMS (to verify molecular weight). details NMR analysis for analogous quinoline-carboxamides, resolving peaks for aromatic protons and methoxy/methyl groups . X-ray crystallography (as in ) may resolve 3D conformation but requires high-purity crystals .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening includes in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). describes antimicrobial testing via disk diffusion and MIC determination, applicable to assessing broad bioactivity . Dose-response curves and IC₅₀ calculations are critical for potency evaluation.
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence bioactivity?
- Methodological Answer : Systematic SAR studies compare analogs like 6-bromo or 6-fluoro derivatives (). For example, replacing chlorine with bromine () alters electrophilicity, potentially enhancing DNA intercalation . Methoxy groups at position 4 (as in ) improve solubility but may reduce membrane permeability . Computational tools (e.g., molecular docking in ) predict binding interactions with targets like topoisomerases .
Q. How can contradictory data in cytotoxicity or enzyme inhibition studies be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity or enzyme isoform differences). For example, notes that acetylated vs. non-acetylated phenyl groups alter target selectivity . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and replicate under standardized conditions (pH, temperature). Meta-analysis of analogs () identifies trends in substituent effects .
Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer : Modify substituents to balance lipophilicity (ClogP) and hydrogen-bonding capacity. For instance, discusses fluorination at the 8-position (as in methyl 8-fluoroquinoline-2-carboxylate) to enhance metabolic stability . Prodrug approaches (e.g., esterification of the carboxamide) may improve absorption, as seen in .
Q. How are molecular interactions with biological targets (e.g., receptors, DNA) elucidated?
- Methodological Answer : Use isothermal titration calorimetry (ITC) for binding thermodynamics and X-ray crystallography () for structural insights . emphasizes molecular docking to map interactions (e.g., quinoline core with hydrophobic enzyme pockets) . Fluorescence polarization assays () quantify DNA binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
